molecular formula C12H21NO2 B13512488 1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid

Cat. No.: B13512488
M. Wt: 211.30 g/mol
InChI Key: JXEKINXOVSEFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid is an organic compound with a complex structure that includes a cyclobutane ring, a cyclohexylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid typically involves the reaction of cyclobutanecarboxylic acid with cyclohexylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent to facilitate the formation of the amide bond between the cyclobutanecarboxylic acid and the cyclohexylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarboxylic acid: A simpler compound with a similar cyclobutane ring structure.

    Cyclohexylamine: Contains the cyclohexylamino group but lacks the cyclobutane ring and carboxylic acid group.

Uniqueness

1-((Cyclohexylamino)methyl)cyclobutanecarboxylic acid is unique due to its combination of a cyclobutane ring, a cyclohexylamino group, and a carboxylic acid group

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-11(15)12(7-4-8-12)9-13-10-5-2-1-3-6-10/h10,13H,1-9H2,(H,14,15)

InChI Key

JXEKINXOVSEFJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2(CCC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.